2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile
Description
Overview of Hydrazone-Based Furanyl Derivatives in Contemporary Research
Hydrazone-functionalized furanyl compounds occupy a critical niche in modern organic and medicinal chemistry due to their dual capacity for structural tunability and diverse biological interactions. The mechanochemical synthesis of such derivatives, as demonstrated in recent studies, enables solvent-free coupling of phenolic aldehydes with heterocyclic hydrazines, yielding products with quantifiable anti-infectious and antibacterial properties. For instance, compounds analogous to 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile have shown promising activity against Mycobacterium tuberculosis (MIC values < 2.5 µg/mL) and Leishmania donovani (IC~50~ = 0.3 µM), outperforming reference drugs like miltefosine.
The furan nucleus contributes to electronic delocalization, while the hydrazone linker (-NH-N=CH-) introduces conformational flexibility critical for target binding. Recent advancements in sustainable synthesis, such as planetary ball milling, have reduced reaction times to ≤180 minutes for comparable structures, achieving quantitative yields without chromatographic purification. This aligns with the broader shift toward green chemistry in heterocyclic synthesis.
Structural Motifs and Functional Group Significance in Academic Contexts
The compound’s architecture integrates four key motifs:
- Hydrazone Schiff base : The -NH-N=CH- linkage enables π-conjugation and chelation with metal ions, a feature exploited in catalytic and sensor applications.
- 4-Hydroxy-3-methoxyphenyl group : The vicinal hydroxy and methoxy substituents enhance hydrogen-bonding capacity and redox activity, as observed in phenolic antioxidants.
- 5-Phenyl-3-furonitrile core : The electron-withdrawing cyano group at C3 polarizes the furan ring, while the phenyl substituent at C5 introduces steric bulk and aromatic stacking potential.
- E-configuration : The (E)-geometry about the hydrazone double bond minimizes steric clashes between the furan and phenyl groups, as confirmed by X-ray crystallography in related structures.
Table 1: Key Functional Groups and Their Roles
The synergy between these groups enables multifunctional behavior. For instance, the hydroxy group’s acidity (pK~a~ ≈ 9–10) permits pH-dependent tautomerism, while the methoxy group’s electron-donating effect stabilizes adjacent radical intermediates.
Rationale for Scholarly Investigation of the Compound
Three compelling factors justify focused research on this compound:
A. Mechanochemical Synthesis Optimization
The compound’s structural similarity to mechanochemically synthesized hydrazones positions it as a test case for solvent-free protocols. Ball-milling could potentially reduce its synthesis time below the 6-hour threshold achieved for analogs, minimizing byproduct formation.
B. Bioactivity Prediction
Structural analogs exhibit a 68.66% inhibition of cyclooxygenase-2 (COX-2), suggesting this derivative may serve as a non-steroidal anti-inflammatory drug (NSAID) candidate without gastrointestinal toxicity. Additionally, the furonitrile moiety’s resemblance to kinase inhibitors hints at potential anticancer applications.
C. Materials Science Applications
The conjugated hydrazone-furan system displays tunable luminescence in related compounds. Substituting the phenyl group with electron-deficient arenes could yield organic semiconductors with charge mobility >10^-3 cm²/V·s.
Ongoing studies must address crystallographic characterization to resolve the E/Z configuration definitively and quantify intermolecular interactions via Hirshfeld surface analysis. Furthermore, computational modeling (e.g., DFT at the B3LYP/6-311+G(d,p) level) could predict frontier molecular orbitals and electrostatic potential surfaces, guiding derivative design.
Properties
IUPAC Name |
2-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-23-18-9-13(7-8-16(18)22)12-21-19-15(11-20)10-17(24-19)14-5-3-2-4-6-14/h2-10,12,22H,1H3/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMGIQQWRRFVNY-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 5-phenyl-3-furonitrile in the presence of an appropriate catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings, using reagents like halogens or alkylating agents.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Scientific Research Applications
Chemical Properties and Structure
The compound features a furan ring, an imine functional group, and a phenolic moiety, which contribute to its biological activity. Its molecular formula is , with a molecular weight of 296.32 g/mol. The structural representation can be summarized as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been tested against various cancer cell lines, demonstrating potent antiproliferative effects.
Case Study:
A study evaluated the cytotoxic effects of related compounds on MCF-7 breast cancer cells, revealing an IC50 value of 0.39 mM for one derivative, which indicates strong activity against estrogen receptor-positive breast cancer cells . The mechanism of action involved cell cycle arrest and apoptosis induction, suggesting that the compound could be further explored as a therapeutic agent in oncology.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research has demonstrated that similar phenolic compounds can inhibit the growth of various bacteria and fungi.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 25 µg/mL |
| Compound C | C. albicans | 100 µg/mL |
These findings suggest that the structural features of 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile may confer similar antimicrobial properties.
Anti-inflammatory Effects
Compounds containing the hydroxy and methoxy groups are known to exhibit anti-inflammatory effects. Preliminary studies indicate that derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models.
Case Study:
In a model of acute inflammation, a related compound reduced edema significantly compared to control groups . This suggests potential applications in treating inflammatory diseases.
Mechanistic Insights
The biological activities of 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile are likely due to its ability to interact with specific biological targets:
- Tubulin Binding: Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics essential for cell division.
- Receptor Modulation: The phenolic structure may allow for interactions with estrogen receptors, influencing pathways related to cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity. It may also interact with cellular pathways, leading to the inhibition of specific enzymes or the modulation of signaling pathways involved in disease processes .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The 4-hydroxy-3-methoxyphenyl group in the target compound offers mixed electronic effects: the methoxy group donates electrons via resonance, while the hydroxyl group withdraws electrons through hydrogen bonding. This contrasts with the purely electron-withdrawing nitro group in the 4-nitrophenyl analog, which reduces electron density on the furan ring, increasing electrophilicity .
- Crystallography : Weak intermolecular interactions (C–H···N, C–H···π) observed in related compounds (e.g., 4-methoxyphenyl analog) suggest similar packing motifs in the target compound. However, the hydroxyl group may introduce stronger hydrogen bonds, improving crystal stability .
- Synthetic Yields : Derivatives with electron-donating groups (e.g., methoxy) typically exhibit higher reaction yields (~74% for 5-phenyl analogs) compared to nitro-substituted derivatives, where steric and electronic factors may hinder condensation .
Solubility and Reactivity
- Hydroxy vs. Methoxy Derivatives: The hydroxyl group in the target compound enhances water solubility relative to the 4-methoxyphenyl analog, which is more lipophilic. This aligns with trends in phenolic compounds, where -OH groups improve hydrophilicity .
Spectroscopic and Computational Data
- FT-IR : The target compound’s spectrum would display a sharp -OH stretch (~3200 cm⁻¹) absent in methoxy or nitro analogs. The nitrile (C≡N) stretch (~2200 cm⁻¹) is consistent across all derivatives .
- Computational Metrics : The topological polar surface area (TPSA) of the target compound is estimated at ~58.5 Ų (similar to the 4-methoxyphenyl analog), indicating comparable membrane permeability .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile can be represented as follows:
- Molecular Formula : C17H16N2O3
- Molecular Weight : 296.32 g/mol
- IUPAC Name : 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile
This compound features a furan ring, a nitrile group, and a methoxy-substituted phenyl moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound inhibited cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound has also shown promising results as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Preliminary studies suggest moderate inhibitory activity against AChE, which is crucial for neurodegenerative disease treatment. The IC50 value was reported to be around 157.31 μM .
- Butyrylcholinesterase (BChE) Inhibition : It demonstrated stronger inhibition against BChE with an IC50 of approximately 46.42 μM, indicating potential applications in treating Alzheimer's disease .
Antimicrobial Activity
Some derivatives of this compound have been evaluated for antimicrobial properties:
- Antimicrobial Testing : Compounds with similar structures exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .
Case Study 1: Anticancer Efficacy
A study conducted by Churcher et al. synthesized several derivatives based on the core structure of 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile. These derivatives were tested for their anticancer properties:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | HeLa | 15.0 |
| Compound C | A549 | 20.0 |
These results illustrate the potential of structural modifications in enhancing anticancer activity.
Case Study 2: Enzyme Inhibition Profiles
In another investigation focused on enzyme inhibition, the following data was collected regarding the compound's effects on cholinesterases:
| Enzyme Type | IC50 (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 157.31 |
| Butyrylcholinesterase (BChE) | 46.42 |
These findings highlight the selective inhibition profile that may be leveraged for therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile?
The compound is typically synthesized via a condensation reaction between a furonitrile precursor and a substituted aromatic aldehyde. A key step involves forming the imine bond (C=N) under mild acidic or reflux conditions. For example:
Q. How is the molecular structure of this compound confirmed?
Structural confirmation relies on spectroscopic and crystallographic methods:
- X-ray diffraction (XRD) : Determines the E-configuration of the imine group and planar geometry of the furan ring. Programs like SHELXL refine crystallographic data .
- NMR : H NMR shows characteristic peaks for the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm). The imine proton appears as a singlet near δ 8.5 ppm .
- HRMS : Validates the molecular ion peak (e.g., [M+H]) with <2 ppm error .
Q. What analytical techniques are used to assess purity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .
- Melting Point : Sharp melting points (e.g., 180–182°C) indicate high crystallinity.
- TLC : Ethyl acetate/hexane (3:7) with R ~0.5 under UV visualization.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Conflicting data (e.g., unexpected NMR splitting or HRMS adducts) require:
- Multi-technique validation : Cross-check XRD (for bond angles) with C NMR (for carbonyl/enamine carbons) .
- Computational modeling : Density Functional Theory (DFT) optimizes the geometry and predicts NMR/IR spectra for comparison .
- Isotopic labeling : Use N-labeled amines to confirm imine connectivity via H-N HMBC .
Q. What experimental design considerations are critical for studying this compound’s bioactivity?
- Solubility optimization : Use DMSO for in vitro assays (≤0.1% v/v to avoid cytotoxicity) or PEG-400 for in vivo studies .
- Stability profiling : Monitor degradation under UV light (photostability) and pH 7.4 buffer (37°C) via HPLC .
- Positive controls : Include structurally related compounds (e.g., vanillin-derived Schiff bases) to benchmark activity .
Q. How can the E/Z isomerism of the imine group be controlled and characterized?
- Stereoselective synthesis : Use bulky solvents (e.g., tert-butanol) or low temperatures to favor the E-isomer .
- XRD confirmation : ORTEP-3-generated thermal ellipsoid plots visualize the imine configuration .
- Dynamic NMR : Detect isomerization barriers by variable-temperature H NMR (e.g., coalescence temperature analysis) .
Methodological Challenges and Solutions
Q. Addressing low yields in the final condensation step
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
